
2-Oxepanone, dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxepanone, dimethyl- typically involves the ring-opening polymerization of caprolactone. This process can be catalyzed by various initiators, including tin(II) octoate and aluminum isopropoxide. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of 2-oxepanone, dimethyl- involves the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize the formation of by-products and to maximize the efficiency of the catalyst used.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxepanone, dimethyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or alcohols replace the ester group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amides and esters.
Wissenschaftliche Forschungsanwendungen
2-Oxepanone, dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of biodegradable polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for use in the development of medical implants and tissue engineering scaffolds.
Industry: Utilized in the production of specialty chemicals and coatings.
Wirkmechanismus
The mechanism by which 2-oxepanone, dimethyl- exerts its effects is primarily through its ability to undergo polymerization. The compound can form long polymer chains, which can be tailored to have specific properties by varying the reaction conditions and the type of initiator used. The molecular targets and pathways involved in its action are related to its interaction with other monomers and catalysts during the polymerization process.
Vergleich Mit ähnlichen Verbindungen
2-Oxepanone (ε-Caprolactone): A closely related compound with similar polymerization properties.
6-Hydroxyhexanoic Acid Lactone: Another lactone with comparable chemical behavior.
Hexanoic Acid, ε-Lactone: Shares similar structural features and reactivity.
Uniqueness: 2-Oxepanone, dimethyl- is unique due to its dimethyl substitution, which can influence its reactivity and the properties of the resulting polymers. This substitution can lead to differences in the mechanical strength, biodegradability, and thermal stability of the polymers compared to those derived from unsubstituted 2-oxepanone.
Eigenschaften
CAS-Nummer |
1331-33-5 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
3,3-dimethyloxepan-2-one |
InChI |
InChI=1S/C8H14O2/c1-8(2)5-3-4-6-10-7(8)9/h3-6H2,1-2H3 |
InChI-Schlüssel |
LROFMHLJBOIJHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCOC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


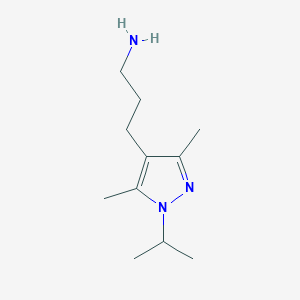

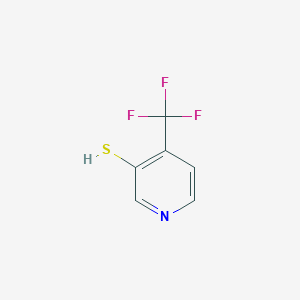
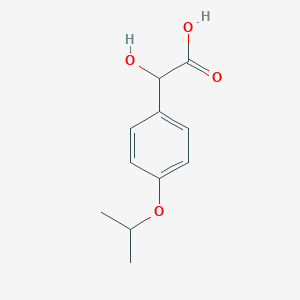

![5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13603391.png)

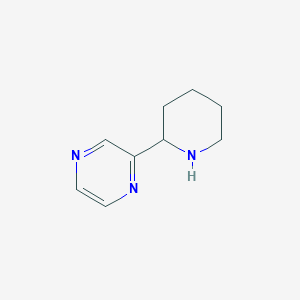
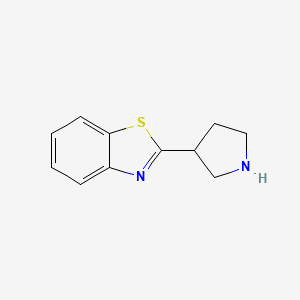
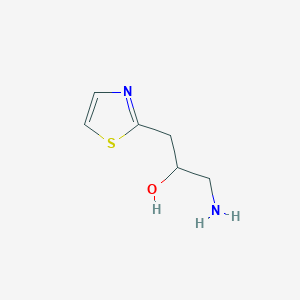



![2,2-Difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603456.png)
